molecular formula C15H19NO B13211708 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one

4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13211708
M. Wt: 229.32 g/mol
InChI Key: BNGRKWCEYZTBRP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the dipolarophilic units in the arylidenethiohydantoin moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cycloaddition reactions on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(2-methylphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C15H19NO/c1-11-6-2-3-7-12(11)13-10-16-14(17)15(13)8-4-5-9-15/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,17)

InChI Key

BNGRKWCEYZTBRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNC(=O)C23CCCC3

Origin of Product

United States

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